2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good yields .
Industrial Production Methods: Industrial production of this compound may involve scalable microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The process can be optimized for large-scale production by adjusting parameters like temperature, time, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness: 2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .
Properties
CAS No. |
2082-96-4 |
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Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(8-11(2)9-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13) |
InChI Key |
HUYKIFLKUYRCQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NN(N=C2C(=O)NC1=O)C |
Origin of Product |
United States |
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